molecular formula C11H12N4O2S B11472685 N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide

N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide

Cat. No.: B11472685
M. Wt: 264.31 g/mol
InChI Key: KVUQVTBWPOKKLR-UHFFFAOYSA-N
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Description

N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide is a complex organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a thioyl-amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine functional group. The process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . Common reagents used in the synthesis include carboxylic acids, amines, and coupling agents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioyl group to a thiol or sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide is unique due to its combination of a pyridine ring, carboxamide group, and thioyl-amino linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

2-methyl-N-[(pyridine-4-carbonylamino)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C11H12N4O2S/c1-7(2)9(16)13-11(18)15-14-10(17)8-3-5-12-6-4-8/h3-6H,1H2,2H3,(H,14,17)(H2,13,15,16,18)

InChI Key

KVUQVTBWPOKKLR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(=S)NNC(=O)C1=CC=NC=C1

Origin of Product

United States

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